Pregabalin sodium is classified as an anticonvulsant and analgesic agent. It was first approved for medical use in the United States in 2004 and has since been widely utilized for its efficacy in managing various neurological conditions. The compound is synthesized from 3-(carbamoylmethyl)-5-methylhexanoic acid, which serves as its precursor.
The synthesis of pregabalin sodium typically involves several key steps:
Pregabalin sodium has a molecular formula of CHNO and a molecular weight of approximately 159.23 g/mol. The structure features a cyclohexane ring with an amino group attached, contributing to its activity as a calcium channel modulator.
The compound exists as a white crystalline powder, which is soluble in water, making it suitable for various pharmaceutical formulations.
Pregabalin sodium undergoes several chemical reactions that are relevant to its pharmacological activity:
The mechanism of action of pregabalin sodium involves:
Clinical studies have shown that pregabalin effectively reduces pain scores in patients with neuropathic pain conditions, highlighting its role as an effective therapeutic agent .
Relevant data indicate that pregabalin maintains its efficacy over time when stored properly .
Pregabalin sodium is utilized in various clinical settings:
Research continues to explore additional applications of pregabalin sodium, including its potential use in treating fibromyalgia and other pain-related conditions .
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2